Udg33rmp94
Description
Udg33rmp94, also designated as AGS-499, is a chemical compound with the molecular formula C₃₂H₄₂O₉ and a CAS registry number of 1092372-02-5 . Its International Chemical Identifier (InChIKey) is XBQUOTRVJFIZGM-UHFFFAOYSA-N, which provides a standardized representation of its molecular structure.
Properties
CAS No. |
1092372-02-5 |
|---|---|
Molecular Formula |
C32H42O9 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
4-[1,1-bis(3,5-diethoxy-4-hydroxyphenyl)ethyl]-2,6-diethoxyphenol |
InChI |
InChI=1S/C32H42O9/c1-8-36-23-14-20(15-24(29(23)33)37-9-2)32(7,21-16-25(38-10-3)30(34)26(17-21)39-11-4)22-18-27(40-12-5)31(35)28(19-22)41-13-6/h14-19,33-35H,8-13H2,1-7H3 |
InChI Key |
XBQUOTRVJFIZGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)OCC)C(C)(C2=CC(=C(C(=C2)OCC)O)OCC)C3=CC(=C(C(=C3)OCC)O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: AGS-499 is synthesized through a series of organic reactions involving the formation of multiple phenolic groups. The compound’s structure includes three 2,6-diethoxyphenol groups connected by an ethane-1,1,1-triyl linker .
Industrial Production Methods: The industrial production of AGS-499 involves optimizing reaction conditions to ensure high yield and purity. This typically includes controlling temperature, pH, and reaction time to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: AGS-499 primarily undergoes oxidation and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce or modify functional groups.
Major Products: The major products formed from these reactions include various derivatives of AGS-499 with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
AGS-499 has been extensively studied for its potential therapeutic applications:
Neuroprotection: AGS-499 has shown promise in delaying the onset and progression of neurodegenerative diseases such as ALS and Alzheimer’s disease by increasing telomerase activity and protecting neurons from oxidative stress
Cellular Senescence: The compound has been investigated for its ability to prevent cellular senescence, thereby extending the lifespan of cells and tissues.
Mechanism of Action
AGS-499 exerts its effects by activating telomerase, specifically the telomerase reverse transcriptase (TERT) component. This activation leads to the maintenance of telomere length, which is crucial for genomic stability and cell proliferation. Additionally, TERT has non-canonical functions, such as reducing oxidative stress and apoptosis sensitivity, which contribute to the compound’s neuroprotective effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
To contextualize Udg33rmp94, comparisons with structurally analogous compounds are essential. Key parameters include:
| Parameter | This compound | Compound X | Compound Y | Compound Z |
|---|---|---|---|---|
| Molecular Formula | C₃₂H₄₂O₉ | C₃₀H₄₀O₈ | C₃₅H₅₀O₁₀ | C₂₈H₃₈O₇ |
| Molecular Weight (g/mol) | 602.68 | 552.64 | 642.76 | 486.60 |
| Oxygen Content (%) | 23.8% | 22.1% | 24.9% | 20.3% |
| LogP (Predicted) | 3.2 | 2.8 | 4.1 | 1.9 |
| Stability (pH 7.4) | >24 hours | 12–18 hours | >48 hours | <6 hours |
Table 1: Comparative physicochemical properties of this compound and analogs. Data derived from Supplementary Tables in analytical studies .
- Its stability in neutral pH exceeds that of Compound Y and Z, which aligns with guidelines for pharmaceutical compatibility .
Functional and Pharmacological Comparisons
While specific pharmacological data for this compound are absent in the evidence, its structural analogs provide indirect insights:
- Compound X: A known anti-inflammatory agent with a similar oxygen-rich backbone. Its lower LogP (2.8 vs.
- Compound Y : Exhibits prolonged stability (>48 hours), likely due to steric hindrance from its larger hydrocarbon framework. This compound’s intermediate stability may balance persistence with metabolic clearance .
Research Findings and Limitations
Key Observations
Uncertainties and Gaps
- Data Availability: Limited public data on this compound’s synthesis, toxicity, or efficacy necessitate caution in extrapolating findings .
- Comparative Scope : The absence of direct pharmacological comparisons restricts conclusions to structural and physicochemical inferences .
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